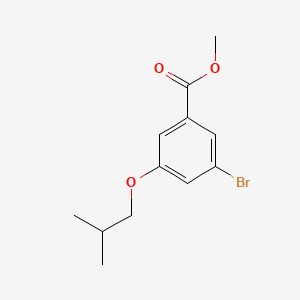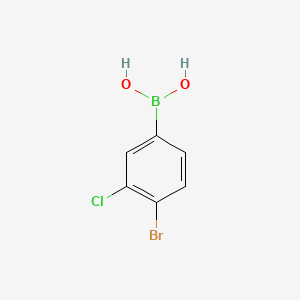
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C13H22FNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position of the piperidine ring, and an ethyl ester group at the carboxylate position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Fluorination: The piperidine is fluorinated at the 3-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection: The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylate group is introduced by reacting the intermediate with ethyl chloroformate or ethyl bromoacetate under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Catalysts: Employing catalysts to increase reaction rates and yields.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-boc-3-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products with different substituents at the 3-position.
Deprotection: 3-fluoropiperidine-3-carboxylic acid.
Hydrolysis: 1-boc-3-fluoropiperidine-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Comparaison Avec Des Composés Similaires
Ethyl 1-boc-3-fluoropiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-boc-3-chloropiperidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-boc-3-bromopiperidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 1-boc-3-methylpiperidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research.
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPJSPWRVJNDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid](/img/structure/B571847.png)

![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)



